

Fedratinib forced degradation studies stability indicating method

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Compound Focus: Fedratinib

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Fedratinib Forced Degradation: Application Notes & Protocols

1. Introduction and Objectives Forced degradation, or stress testing, is a critical practice in drug development that involves subjecting a drug substance to conditions more severe than accelerated storage to identify likely degradation products, elucidate degradation pathways, and establish stability-indicating analytical methods [1]. For **Fedratinib**, a Janus kinase 2 (JAK2) inhibitor used to treat myelofibrosis, these studies are essential for ensuring drug safety, efficacy, and quality throughout its shelf life [2] [3]. The primary objectives are to:

- Establish the intrinsic stability of the drug substance.
- Develop and validate a stability-indicating analytical method.
- Generate a degradation profile that can be cross-referenced with formal stability studies [1].

2. Experimental Design: Strategy and Conditions A minimal set of stress conditions should be explored to cover the major degradation pathways. The goal is to achieve approximately 5-20% degradation for method validation, avoiding both under-stressing and over-stressing that leads to secondary degradation products [1]. A general strategy for condition selection is outlined below.

Stress Condition	Recommended Experimental Parameters	Suggested Duration & Sampling
Acid Hydrolysis	0.1 M HCl at 40-60°C [1] [3]	Up to 14 days; monitor at 1, 3, 5 days [1]
Base Hydrolysis	0.1 M NaOH at 40-60°C [1] [3]	Up to 14 days; monitor at 1, 3, 5 days [1]
Oxidative Degradation	3% Hydrogen Peroxide (H ₂ O ₂) at 25-60°C [1]	Maximum of 24 hours; monitor at 1, 3, 5 days [1]
Thermal Degradation	Solid-state at 60-80°C (with/without 75% RH) [1]	Up to 14 days; monitor at 1, 3, 5 days [1]
Photolytic Degradation	Exposure to light with an output compliant with ICH Q1B [1]	1x and 3x ICH option; monitor at 1, 3, 5 days [1]

For **fedratinib**, a drug concentration of **1 mg/mL** is typically used for solution-based degradation studies [1] [3]. Studies should be terminated if no degradation is observed after exposure to conditions more severe than accelerated stability protocols [1].

3. Case Study: Fedratinib Hydrolysis and HPLC Analysis A specific study on **fedratinib** employed the AQbD principle to develop a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method [3].

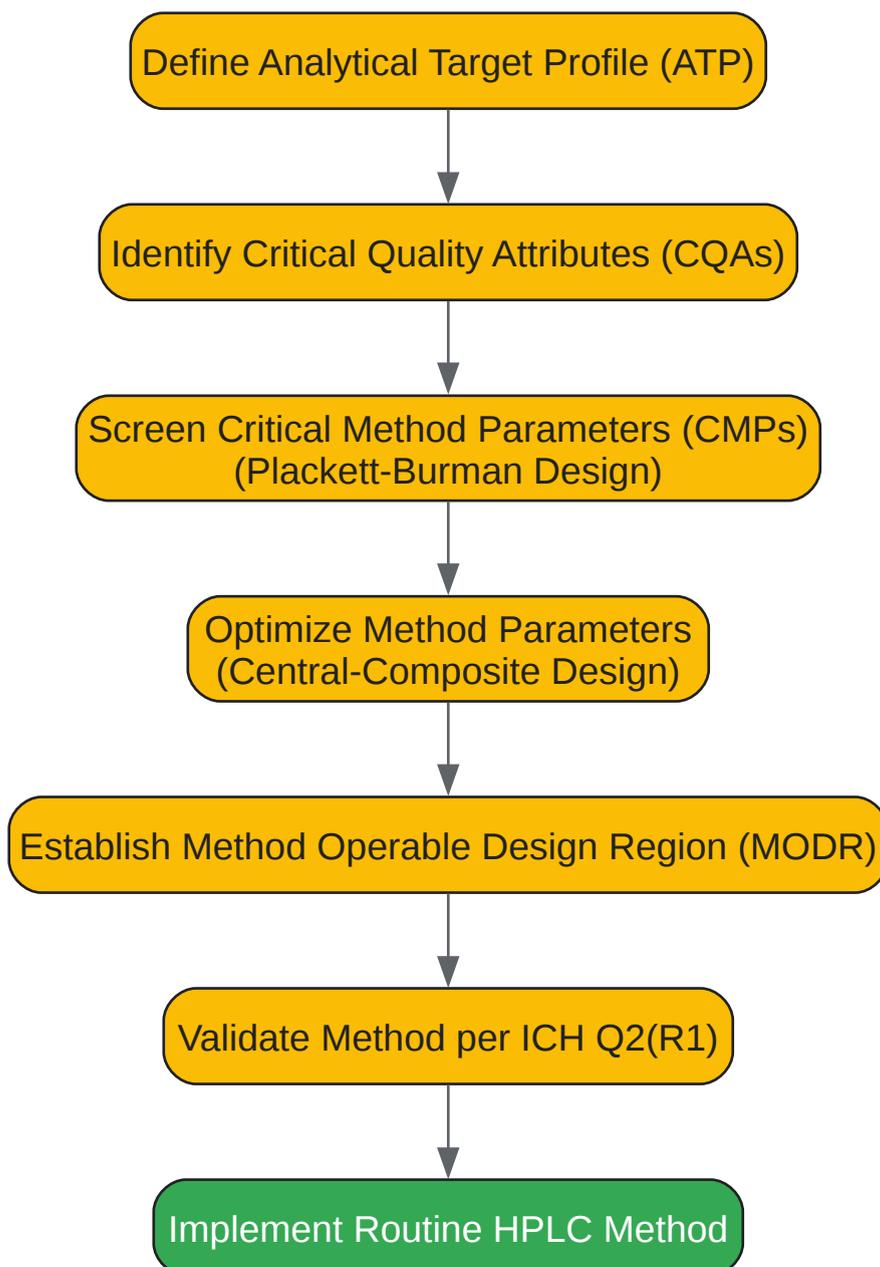
- **Key Finding: Fedratinib** showed **significant degradation under acidic conditions** [3].
- **Analytical Method:**
 - **Column:** Agilent C18 (150 mm x 4.6 mm, 5 µm)
 - **Detection:** PDA-UV at **268 nm**
 - **Mobile Phase:** Optimized mixture of Acetonitrile and 0.1% Orthophosphoric Acid (OPA) buffer at pH 4.18 (43:57 % v/v)
 - **Flow Rate:** 0.967 mL/min
 - **Linearity:** The method was validated and found linear over a concentration range of 15-90 µg/mL with a correlation coefficient of 0.999 [3].

4. Analytical Method Validation and Quality by Design The development of the stability-indicating method for **fedratinib** followed the **Analytical Quality by Design (AQbD)** approach per ICH Q8(R2)

guidelines [3].

- **Critical Method Parameters (CMPs):** Factors like mobile phase composition, buffer pH, and flow rate were systematically screened using a **Plackett-Burman design**.
- **Critical Quality Attributes (CQAs):** Responses such as peak area, retention time, and tailing factor were monitored.
- **Optimization:** A **Central-Composite Design (CCD)** was used to optimize the CMPs to achieve the best CQAs, resulting in a method with high robustness and ruggedness early in the development stage [3].

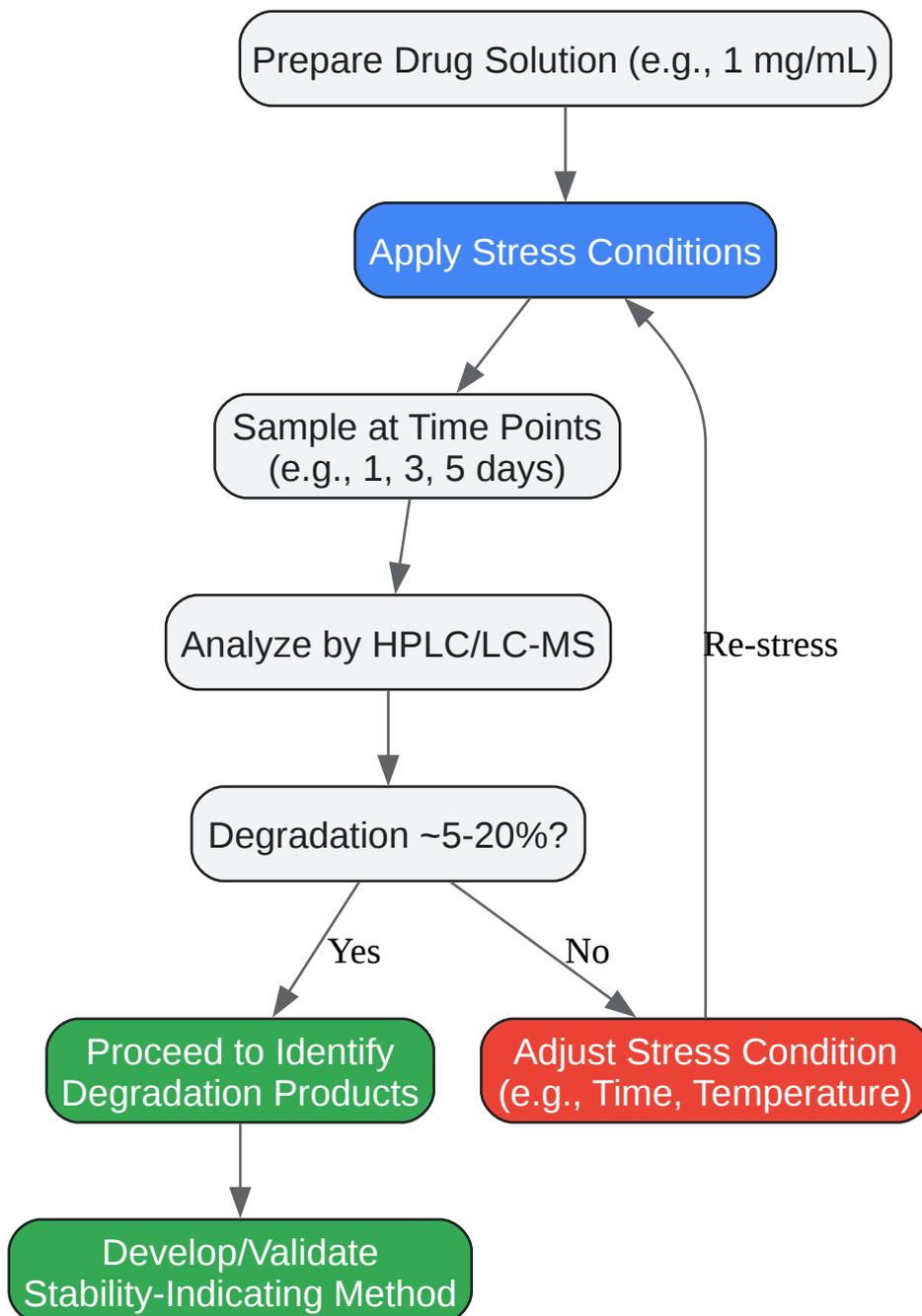
The workflow below illustrates the AQBd-based method development process.



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Forced Degradation Experimental Workflow

The following diagram summarizes the logical sequence and decision points in a standard forced degradation study protocol.



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Conclusion

Forced degradation studies are a regulatory and scientific necessity. For **fedratinib**, applying a systematic approach with well-defined stress conditions and an AQbD-based analytical method provides a high degree of confidence in the drug's stability profile. The developed RP-HPLC method is specific, linear, and effective in monitoring **fedratinib** and its degradation products, ensuring the drug's quality and safety for patients.

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